molecular formula C23H28N2O5 B10843986 4-[4-(Benzyloxy)piperidino]butyl-4-nitrobenzoate

4-[4-(Benzyloxy)piperidino]butyl-4-nitrobenzoate

Cat. No.: B10843986
M. Wt: 412.5 g/mol
InChI Key: CBYWQHUSTLWEBJ-UHFFFAOYSA-N
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Description

4-[4-(benzyloxy)piperidino]butyl-4-nitrobenzoate is a small molecular compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a benzyloxy group attached to a piperidine ring, which is further connected to a butyl chain and a nitrobenzoate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(benzyloxy)piperidino]butyl-4-nitrobenzoate typically involves multiple steps, starting with the preparation of the benzyloxy piperidine intermediate. This intermediate is then reacted with a butyl chain and a nitrobenzoate group under specific reaction conditions. Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination and various catalysts for coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

4-[4-(benzyloxy)piperidino]butyl-4-nitrobenzoate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with a palladium catalyst, sodium borohydride (NaBH₄)

    Substitution: N-bromosuccinimide (NBS), sodium hydroxide (NaOH)

Major Products

    Oxidation: Formation of benzoic acid derivatives

    Reduction: Formation of amine derivatives

    Substitution: Formation of substituted benzyloxy piperidine derivatives

Scientific Research Applications

4-[4-(benzyloxy)piperidino]butyl-4-nitrobenzoate has been explored for various scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-[4-(benzyloxy)piperidino]butyl-4-nitrobenzoate involves its interaction with specific molecular targets and pathways. The benzyloxy group can facilitate binding to hydrophobic pockets in proteins, while the nitrobenzoate moiety may participate in redox reactions. These interactions can modulate protein function and cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-(benzyloxy)piperidino]butyl-4-nitrobenzoate is unique due to the presence of both a benzyloxy group and a nitrobenzoate moiety, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable molecule for research and development.

Properties

Molecular Formula

C23H28N2O5

Molecular Weight

412.5 g/mol

IUPAC Name

4-(4-phenylmethoxypiperidin-1-yl)butyl 4-nitrobenzoate

InChI

InChI=1S/C23H28N2O5/c26-23(20-8-10-21(11-9-20)25(27)28)29-17-5-4-14-24-15-12-22(13-16-24)30-18-19-6-2-1-3-7-19/h1-3,6-11,22H,4-5,12-18H2

InChI Key

CBYWQHUSTLWEBJ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1OCC2=CC=CC=C2)CCCCOC(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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